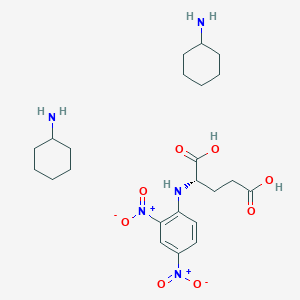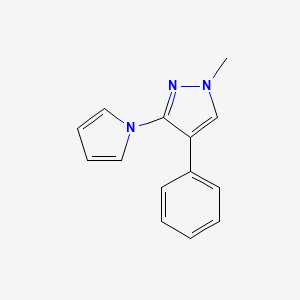
DNP-L-glutamic acid bis(cyclohexylammonium) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DNP-L-glutamic acid bis(cyclohexylammonium) salt is a chemical compound with the molecular formula C17H24N4O8. It is a derivative of L-glutamic acid, a naturally occurring amino acid, and is often used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DNP-L-glutamic acid bis(cyclohexylammonium) salt typically involves the reaction of L-glutamic acid with 2,4-dinitrophenylhydrazine (DNP) under controlled conditions. The reaction is carried out in the presence of cyclohexylamine, which acts as a base and facilitates the formation of the bis(cyclohexylammonium) salt. The reaction conditions usually include a solvent such as ethanol or methanol, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
DNP-L-glutamic acid bis(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitrophenyl derivatives, while reduction can produce amino derivatives.
科学研究应用
DNP-L-glutamic acid bis(cyclohexylammonium) salt is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving amino acid metabolism and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of DNP-L-glutamic acid bis(cyclohexylammonium) salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved include amino acid metabolism and signal transduction processes.
相似化合物的比较
Similar Compounds
Dansyl-L-glutamic acid bis(cyclohexylammonium) salt: A fluorescent compound used in similar applications.
N-2,4-DNP-L-glutamic acid di(monocyclohexylammonium) salt: Another derivative with comparable properties.
Uniqueness
DNP-L-glutamic acid bis(cyclohexylammonium) salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
102783-75-5 |
|---|---|
分子式 |
C17H24N4O8 |
分子量 |
412.4 g/mol |
IUPAC 名称 |
cyclohexanamine;(2S)-2-(2,4-dinitroanilino)pentanedioic acid |
InChI |
InChI=1S/C11H11N3O8.C6H13N/c15-10(16)4-3-8(11(17)18)12-7-2-1-6(13(19)20)5-9(7)14(21)22;7-6-4-2-1-3-5-6/h1-2,5,8,12H,3-4H2,(H,15,16)(H,17,18);6H,1-5,7H2/t8-;/m0./s1 |
InChI 键 |
XDPVMXDJGLZDMI-QRPNPIFTSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O |
手性 SMILES |
C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CCC(=O)O)C(=O)O |
规范 SMILES |
C1CCC(CC1)N.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














